
4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene
説明
“4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene”, also known as DPF-4, is a halogenated organic compound that belongs to the family of fluorinated benzenes. It is used in proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C10H9F5, and it has a molecular weight of 224.17 .科学的研究の応用
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The specific molecular weight and formula of C10H9F5 make it suitable for proteomic analysis, where it may be used as a standard or reagent in mass spectrometry to identify and quantify proteins in complex biological samples .
Pharmaceutical Development
In the pharmaceutical industry, this fluorinated benzene derivative could be involved in the synthesis of new medicinal compounds. Its unique structure allows for the creation of fluorinated analogs of therapeutic agents, potentially leading to drugs with improved pharmacokinetic properties.
Materials Science
The compound’s stability and unique fluorination pattern may be advantageous in materials science. It could be used in the development of advanced polymers or coatings that require specific fluorinated structures to enhance their properties, such as increased resistance to solvents or improved thermal stability.
Organic Synthesis
As a building block in organic synthesis, this compound can be used to introduce fluorinated side chains into more complex molecules. This is particularly valuable in synthesizing compounds for agrochemicals or material science applications, where the introduction of fluorine atoms can dramatically alter the physical and chemical properties of a substance.
Analytical Chemistry
In analytical chemistry, this compound might serve as a calibration standard for various spectroscopic methods due to its distinct fluorinated structure. It could help in the accurate determination of the concentration of similar compounds in a mixture .
Environmental Studies
The compound’s potential use in environmental studies could involve tracing the environmental fate of fluorinated compounds. Its unique signature allows for tracking its presence in various ecosystems, helping to understand the impact and distribution of fluorinated pollutants.
Chemical Research
Researchers may employ this compound in studying the effects of fluorination on benzene rings. This can provide insights into the reactivity and stability of fluorinated aromatic compounds, which is crucial for developing new chemical entities.
Nanotechnology
In nanotechnology, the compound could be used to modify the surface properties of nanoparticles. The fluorinated groups might be used to create hydrophobic surfaces or to alter the interaction of nanoparticles with other substances.
作用機序
特性
IUPAC Name |
4-(1,1-difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6/c1-2-9(12,13)6-3-4-8(11)7(5-6)10(14,15)16/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWMPCNTJXSYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1390584.png)

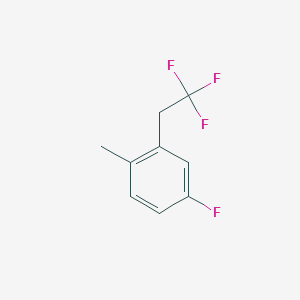
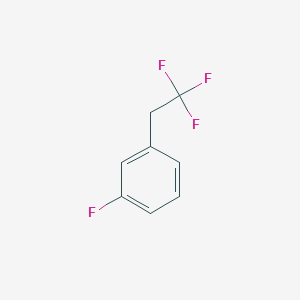

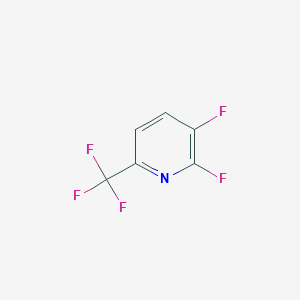

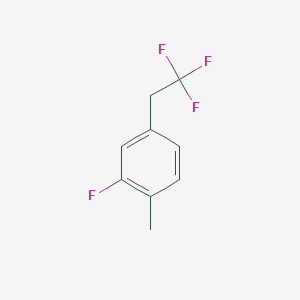

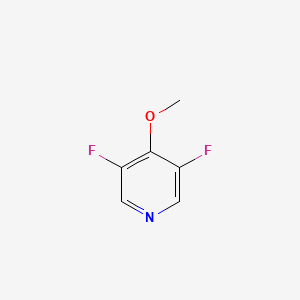
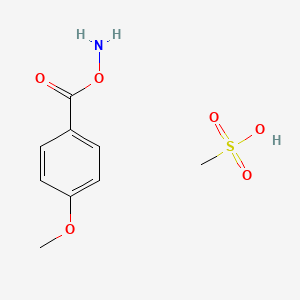
![2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1390605.png)
